N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide
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Description
“N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to other compounds with similar structures, such as “[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol” and "N-{[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-butanamine"12.
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be a core structure in many natural products and has been used as a synthon in the development of new drugs3. However, the specific synthesis process for “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not explicitly provided in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have a linear formula of C5H7F2N34.Chemical Reactions Analysis
The specific chemical reactions involving “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not detailed in the search results. However, pyrazole compounds are known to participate in various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not explicitly mentioned in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have a molecular weight of 147.13 and are recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C4.Safety And Hazards
The specific safety and hazard information for “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not available in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have been labeled with the GHS07 pictogram and carry hazard statements H302, H315, H319, and H3354.
Future Directions
The future directions for research on “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not explicitly mentioned in the search results. However, research on similar compounds, such as N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors, suggests potential applications in the development of new anticancer treatments7.
properties
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)12-6-3-11-13(4-6)5-7(9)10/h2-4,7H,1,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZTYIZKOJLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide |
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